1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Description
1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone is a heterocyclic compound featuring an indole moiety substituted with methyl groups at the 2- and 3-positions, linked via an ethanone bridge to a 3,5-dimethylpyrazole ring. This structure combines aromatic heterocycles with ketone functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry.
The indole and pyrazole rings are known for their electron-rich properties and ability to engage in hydrogen bonding, which can influence solubility, reactivity, and biological activity. The methyl substituents likely enhance lipophilicity and steric effects, impacting interactions with biological targets or crystal packing in materials .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-9-12(2)19(18-11)10-17(21)20-14(4)13(3)15-7-5-6-8-16(15)20/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZGYYMDMKYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C(=C(C3=CC=CC=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole moieties through a condensation reaction, typically using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to the biological activities of indole and pyrazole moieties.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone would depend on its specific biological target. Generally, indole and pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might exert its effects through binding to
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,3-Dimethyl-indol-1-yl)-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone with structurally related ethanone-linked heterocycles, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Structural Complexity and Functional Diversity: The target compound’s indole-pyrazole architecture is less complex than the bis-pyrazole-indolizine system in but offers greater flexibility for derivatization. The indole ring may enhance π-π stacking interactions in biological systems compared to simpler pyrazole derivatives like . The thiazolo-triazole derivative demonstrates how ethanone bridges can integrate diverse heterocycles, though its sulfanyl group introduces distinct electronic properties absent in the target compound.
Synthetic Pathways: Pyrazole-ethanone derivatives (e.g., ) are typically synthesized via nucleophilic substitution or condensation reactions, as seen in , where malononitrile or ethyl cyanoacetate reacts with pyrazole precursors . The target compound likely follows analogous methods, with indole activation at the 1-position facilitating coupling. Coordination compounds like may require metal-assisted crystallization, leveraging SHELX software () for structural validation .
However, this may reduce aqueous solubility, a trade-off noted in many methylated heterocycles . The nitro-substituted derivative in (C₇H₉N₃O₃) highlights how electron-withdrawing groups alter reactivity, contrasting with the electron-donating methyl groups in the target compound .
Applications: Simpler pyrazole-ethanones () are widely used as intermediates, whereas more complex variants () target niche applications like antimicrobial agents or metal-organic frameworks.
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